(R)-美托洛尔

描述

Synthesis Analysis

The asymmetric synthesis of S-metoprolol, which involves the use of R-epichlorohydrin as a chiral reagent reacting with p-hydroxyphenylethanol, followed by alkylation with iodomethane and subsequent reaction with isopropylamine, results in S-metoprolol with a high enantiomeric excess (e.e.% higher than 97%) and a total yield of 79.6% (Geng Jian-ning, 2008). Another approach monitored the synthesis of Metoprolol base using Raman spectroscopy and chemometrics, showing potential for optimizing the synthesis process (O. Svensson, M. Josefson, & F. Langkilde, 2000).

Molecular Structure Analysis

The molecular structure of (R)-Metoprolol has been studied through various analytical methods, including liquid chromatography on a cellulose-based chiral stationary phase, which aids in the separation and analysis of its enantiomers (Robert J. Straka, Kjel A. Johnson, Peter S. Marshall, & R. Remmel, 1990).

Chemical Reactions and Properties

Metoprolol's photodegradation in the presence of aquatic fulvic acids indicates indirect photolysis pathways involving reactive species such as OH radicals, singlet oxygen, and triplet excited states of fulvic acids (O. Filipe, E. Santos, M. Otero, Elsa A C Gonçalves, & M. Neves, 2019). The enantioselective and diastereoselective aspects of metoprolol's oxidative metabolism have also been explored, revealing insights into its enantiomeric and diastereomeric behaviors during metabolic processes (S. Murthy, H. Shetty, W. L. Nelson, P. Jackson, & M. Lennard, 1990).

Physical Properties Analysis

The physical properties of (R)-Metoprolol, including its solubility, melting point, and stability, are crucial for its formulation and therapeutic efficacy. Studies on the photocatalytic degradation of Metoprolol in UV-irradiated aqueous suspensions of TiO2 provide insights into its stability and degradation kinetics under environmental conditions (S. Armaković, S. Armaković, N. Finčur, F. Sibul, D. Vione, J. Šetrajčić, & B. Abramović, 2015).

Chemical Properties Analysis

The chemical properties of (R)-Metoprolol, including its reactivity, chemical stability, and interactions with various substrates and reagents, are fundamental for its pharmacological activity and formulation development. Enantioselective determination of Metoprolol in plasma using liquid chromatography on a silica-bonded α1-acid glycoprotein column highlights the importance of understanding its chiral properties and interactions with biological matrices (B. Persson & G. Schill, 1990).

科学研究应用

药代动力学和代谢: 人体中美托洛尔 (2R)-对映体的优先 O-去甲基化导致血浆比例有利于 2S 对映体高于 2R 对映体 (Murthy et al., 1990)。此外,大鼠多次口服美托洛尔(外消旋体)导致口服清除率降低和血浆中对映体积累 (Mostafavi & Foster, 2000).

心血管应用: 在慢性心力衰竭患者中,美托洛尔 CR/XL 在添加到标准治疗后,显著提高了生存率 (Hjalmarson et al., 1999)。它还被发现对持续性房颤的复位术后预防房颤或扑动复发有效 (Kühlkamp et al., 2000).

神经系统应用: 美托洛尔对经典和非经典偏头痛的预防性治疗有效,显示出比安慰剂更高的疗效且耐受性良好 (Andersson et al., 1983).

心脏保护: 在急性心肌缺血的鼠模型中,美托洛尔显著减小梗死面积,改善生化指标,并改善心脏功能和病理 (Lai et al., 2020).

药物基因组学: 不同剂量的美托洛尔可以在具有不同 CYP2D6 和 α-肾上腺素受体多态性的患者中达到不同的治疗效果,突出了个性化医疗的重要性 (Yuan et al., 2008).

安全和危害

属性

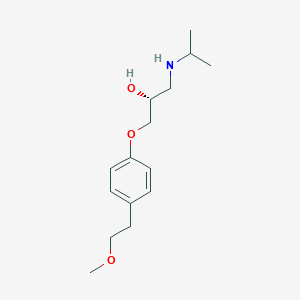

IUPAC Name |

(2R)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBSYMUCCVWXPE-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H](COC1=CC=C(C=C1)CCOC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230862 | |

| Record name | (R)-Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Metoprolol | |

CAS RN |

81024-43-3 | |

| Record name | (+)-Metoprolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81024-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Metoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081024433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Metoprolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)

![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)

![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)